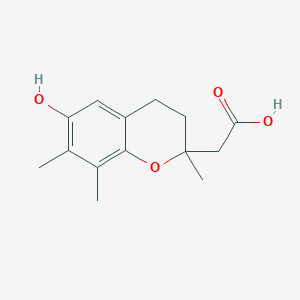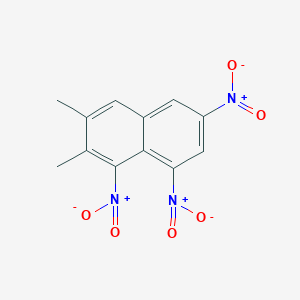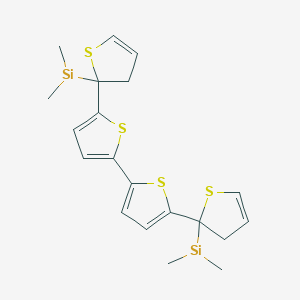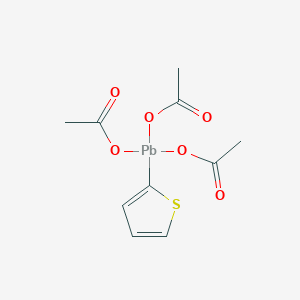
(5-Bromothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is a complex organic compound that features both a brominated thiophene ring and a nitro-substituted thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone typically involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with 5-nitro-2-thiazolylmethanone. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-substituted thiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone depends on its application. In antimicrobial research, the nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. In materials science, the electronic properties of the thiophene and thiazole rings contribute to its function as a semiconductor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene ring but lacks the nitro-substituted thiazole ring.
5-nitro-2-thiazolylmethanone: Contains the nitro-substituted thiazole ring but lacks the brominated thiophene ring.
Uniqueness
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is unique due to the combination of both a brominated thiophene ring and a nitro-substituted thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
52872-69-2 |
|---|---|
Molekularformel |
C8H3BrN2O3S2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
(5-bromothiophen-2-yl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H3BrN2O3S2/c9-5-2-1-4(15-5)7(12)8-10-3-6(16-8)11(13)14/h1-3H |
InChI-Schlüssel |
RAFZQANEYDBWGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)





![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

